molecular formula C21H19NO4 B6169936 (1R,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2381048-87-7

(1R,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B6169936
CAS No.: 2381048-87-7
M. Wt: 349.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5R)-3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (hereafter referred to as the target compound) is a bicyclic amino acid derivative featuring a 3-azabicyclo[3.1.0]hexane core. Its molecular formula is C₂₁H₁₉NO₄ (molecular weight: 349.38 g/mol), with a CAS registry number of 56071-60-4 . The compound includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis to shield amines during coupling reactions. The bicyclo[3.1.0]hexane scaffold introduces ring strain and conformational rigidity, making it valuable in medicinal chemistry and asymmetric synthesis .

Properties

CAS No.

2381048-87-7

Molecular Formula

C21H19NO4

Molecular Weight

349.4

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of the bicyclic core significantly influences physicochemical and biological properties. Key examples include:

Compound Name Stereochemistry Molecular Formula CAS Number Key Differences
(1S,5R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid 1S,5R C₂₁H₁₉NO₄ CID 121604462 Inverted configuration at C1; impacts solubility and reactivity .
(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid 1R,3S,5R C₂₁H₁₉NO₄ 56071-60-4 Carboxylic acid group at C3 instead of C1; altered hydrogen-bonding potential .

Research Findings :

  • The 1R,5R configuration in the target compound enhances stability in acidic conditions compared to the 1S,5R isomer .
  • Diastereomers exhibit distinct NMR profiles due to differing spatial arrangements of substituents .

Bicyclo Ring System Modifications

Variations in the bicyclic framework alter ring strain and functional group accessibility:

Compound Name Bicyclo System Molecular Formula Key Features
(1R,5R,6R)-3-Fmoc-3-azabicyclo[3.2.0]heptane-6-carboxylic acid [3.2.0] C₂₂H₂₁NO₄ Expanded ring system (heptane vs. hexane); increased ring strain .
3-Azabicyclo[3.1.0]hex-2-ene [3.1.0] with double bond C₆H₇N Unsaturated core; precursor for hydrogenation to saturated analogs .

Research Findings :

  • The [3.2.0]heptane derivative shows reduced solubility in polar solvents due to enhanced hydrophobicity .
  • Cyclopropanation of N-allyl enamine carboxylates (e.g., via CuBr/PhIO₂) enables efficient synthesis of unsaturated analogs, which are critical intermediates for drug candidates .

Protecting Group Variations

The choice of protecting group affects deprotection strategies and compatibility with reaction conditions:

Compound Name Protecting Group Molecular Formula Key Applications
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Boc C₁₁H₁₅NO₄ Stable under basic conditions; used in peptide synthesis .
(1R,5R)-3-Fmoc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (target compound) Fmoc C₂₁H₁₉NO₄ Removed under mild base (e.g., piperidine); preferred for solid-phase synthesis .

Research Findings :

  • Boc-protected derivatives require strong acids (e.g., TFA) for deprotection, limiting their use in acid-sensitive syntheses .
  • Fmoc groups in the target compound allow orthogonal protection strategies, enabling sequential coupling in multi-step reactions .

Pharmacologically Active Derivatives

The 3-azabicyclo[3.1.0]hexane motif is prevalent in drug discovery:

Compound Name Application Key Modifications
SCH 503034 (HCV NS3 protease inhibitor) Hepatitis C treatment Substituents at C2 and C6 enhance binding affinity .
(1R,5S,6R)-3-(5-Hydroxyadamantan-2-yl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid IDH1 inhibitor for leukemia Hydrophobic adamantyl group improves membrane permeability .

Research Findings :

  • The target compound’s Fmoc group is typically removed during late-stage synthesis of active pharmaceutical ingredients (APIs), as seen in SCH 503034’s development .
  • Bicyclic cores improve metabolic stability compared to linear analogs, as demonstrated in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.